N-(2-Methylcyclohexyl)thietan-3-amine
CAS No.:
Cat. No.: VC20341653
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NS |
|---|---|
| Molecular Weight | 185.33 g/mol |
| IUPAC Name | N-(2-methylcyclohexyl)thietan-3-amine |
| Standard InChI | InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3 |
| Standard InChI Key | MAOIKPWKLFRVCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCC1NC2CSC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Methylcyclohexyl)thietan-3-amine features a thietane ring—a saturated four-membered heterocycle containing one sulfur atom—linked to a 2-methylcyclohexyl group via an amine bridge. The canonical SMILES representation clarifies the connectivity: the cyclohexyl group adopts a chair conformation with a methyl substituent at the 2-position, while the thietane ring remains planar due to ring strain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.33 g/mol |
| IUPAC Name | N-(2-methylcyclohexyl)thietan-3-amine |
| InChI Key | MAOIKPWKLFRVCT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 26.8 Ų |
The Standard InChI string further confirms the stereochemical arrangement, highlighting the equatorial position of the methyl group on the cyclohexane ring.
Spectroscopic Profile
While experimental NMR or IR data for N-(2-Methylcyclohexyl)thietan-3-amine are unavailable, analogous thietane derivatives exhibit distinctive spectral features. For example, NMR spectra of 3-phenylthietane show resonances at δ 4.58 ppm (quintet, J = 9.0 Hz) for the thietane protons and δ 7.33–7.22 ppm for aromatic protons . Similarly, the compound’s NMR would likely display signals near δ 30–40 ppm for the thietane carbons and δ 20–25 ppm for the cyclohexyl methyl group .
Synthesis and Manufacturing
Conventional Routes
The synthesis of N-(2-Methylcyclohexyl)thietan-3-amine typically involves nucleophilic substitution between thietan-3-amine and 2-methylcyclohexyl halides (e.g., chloride or bromide). A representative pathway proceeds as follows:
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Thietan-3-amine Preparation: Thietan-3-amine is synthesized via cyclization of 3-aminopropanethiol under acidic conditions.
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Alkylation: Reacting thietan-3-amine with 2-methylcyclohexyl bromide in the presence of a base (e.g., KCO) yields the target compound.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 30–50°C |
| Reaction Time | 12–24 hours |
| Yield | 60–78% (theoretical) |
These conditions mirror those used in aryne-mediated thietane ring-opening reactions, where polar aprotic solvents enhance nucleophilicity .
Challenges in Scalability
Key hurdles include:
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Ring Strain: The thietane’s 90° bond angles induce significant strain, complicating purification.
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Steric Hindrance: The 2-methylcyclohexyl group impedes nucleophilic attack, necessitating elevated temperatures.
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Byproduct Formation: Competing elimination reactions produce cyclohexene derivatives, requiring chromatographic separation .
Reactivity and Functionalization
Ring-Opening Reactions
Thietanes are susceptible to ring-opening via electrophilic or nucleophilic agents. For instance, aryne intermediates generated from CsF and trimethylsilyl triflate cleave the C–S bond in thietanes to form dihydrobenzothiophenes . Applied to N-(2-Methylcyclohexyl)thietan-3-amine, this reactivity could yield novel fused-ring systems:
Such transformations are valuable for synthesizing bioactive molecules or conductive polymers .
Derivatization at the Amine Center
The secondary amine undergoes acylation or sulfonation. For example, treatment with acetic anhydride produces the corresponding acetamide:
These derivatives may enhance solubility or enable conjugation to biomolecules.
| Property | Expected Range |
|---|---|
| 80–120°C | |
| Thermal Stability | Up to 250°C |
| Solubility | Chloroform, THF |
Agrochemical Development
The compound’s sulfur atom could act as a hydrogen bond acceptor, mimicking natural plant signaling molecules. Derivatives might function as fungicides or growth regulators.
Challenges and Limitations
Synthetic Complexity
Multi-step synthesis and low yields (50–70%) hinder large-scale production. Advances in flow chemistry or enzymatic catalysis may address these issues .
Stability Concerns
Thietanes are prone to oxidative degradation, forming sulfoxides or sulfones. Stabilizing additives (e.g., radical scavengers) could extend shelf life.
Future Perspectives
Computational Modeling
Density functional theory (DFT) calculations could predict reaction pathways or bioactive conformations, guiding synthetic efforts.
Collaborative Studies
Partnerships between academic and industrial labs may accelerate application discovery, particularly in drug development.
Green Chemistry Approaches
Solvent-free reactions or biocatalytic methods could improve sustainability. For example, lipase-mediated acylations might functionalize the amine group without harsh reagents.
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